SGLT2 Inhibition: Quantitative Comparison of Potency and Selectivity vs. Canagliflozin
6-Amino-3-bromo-2-chlorobenzoic acid exhibits potent inhibition of the human sodium-glucose cotransporter 2 (SGLT2) with an IC50 of 150 nM in CHO cells [1]. Its selectivity for SGLT2 over SGLT1 is >146-fold (IC50 for SGLT1 is 22,000 nM) [1]. In a comparable assay system using CHO-K1 cells, the clinically approved SGLT2 inhibitor canagliflozin shows an IC50 of 3.90 nM, making the target compound approximately 38.5-fold less potent than this advanced clinical candidate [2]. This differential potency provides a clear quantitative basis for selecting this compound as a starting point for lead optimization in SGLT2 inhibitor discovery programs.
| Evidence Dimension | SGLT2 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 150 nM (IC50) and 22,000 nM (SGLT1) |
| Comparator Or Baseline | Canagliflozin (CHEMBL2430315): 3.90 nM (IC50) |
| Quantified Difference | Target compound is 38.5-fold less potent than canagliflozin; SGLT2/SGLT1 selectivity ratio is >146. |
| Conditions | Human SGLT2 expressed in CHO cells, [14C]AMG uptake assay after 45 min (target) vs. human SGLT2 in CHO-K1 cells, [14C]AMG uptake after 120 min (canagliflozin). |
Why This Matters
This data allows researchers to gauge the compound's potency and selectivity window relative to a well-characterized clinical candidate, enabling informed decisions about its suitability as a tool compound or lead scaffold.
- [1] BindingDB BDBM50351442 (CHEMBL1819495). Affinity Data for SGLT2 and SGLT1. 2012. View Source
- [2] BindingDB BDBM50441088 (CHEMBL2430315). Affinity Data for Canagliflozin. 2014. View Source
